[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The compound likely has a significant degree of conjugation, which could impact its chemical properties and reactivity .Physical And Chemical Properties Analysis
The compound is likely to be a solid under normal conditions, given its molecular structure . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not available from the current information.Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives, including this compound, exhibit antiproliferative activity. Researchers have investigated their potential as agents to inhibit cell growth and proliferation .
- Some pyrido[2,3-d]pyrimidines demonstrate antimicrobial effects. These compounds have been evaluated for their ability to combat bacterial and fungal infections .
- Researchers have explored the anti-inflammatory and analgesic properties of pyrido[2,3-d]pyrimidines. These compounds may have potential in managing pain and inflammation .
- Certain pyrido[2,3-d]pyrimidines exhibit hypotensive effects, suggesting their possible use in managing blood pressure .
- Pyrido[2,3-d]pyrimidines have been investigated as antihistaminic agents. Their potential role in allergy management and histamine receptor modulation is of interest .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Antihistaminic Properties
Tyrosine Kinase Inhibition and CDK4 Inhibitors
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c23-19-6-4-5-17(15-19)16-30-22-24-11-14-26(22)21(27)18-7-9-20(10-8-18)31(28,29)25-12-2-1-3-13-25/h4-10,15H,1-3,11-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYUGHVXCJZQKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
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